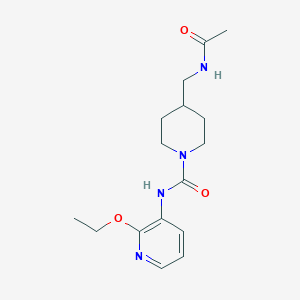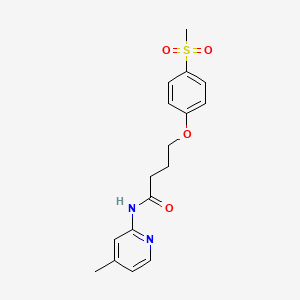![molecular formula C13H18N2O6S B7681410 Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B7681410.png)
Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate, also known as MFSPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate has been studied for its potential use as an anticancer agent, with promising results in vitro. It has also been investigated for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.
Wirkmechanismus
Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This could explain its potential anticancer and antibiotic properties. Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate has also been shown to modulate the expression of certain genes involved in inflammation and oxidative stress, which could contribute to its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. It has also been shown to have good stability in various solvents and under different conditions, which could make it suitable for use in different applications. However, more studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate in lab experiments is its high purity and stability, which could help ensure consistent and reliable results. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results and design experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate. One area of interest is its potential use as an anticancer agent, with further studies needed to determine its efficacy in vivo and its mechanism of action. Another area of interest is its potential use as an antibiotic, with more studies needed to determine its effectiveness against different types of bacteria and fungi. In addition, more research is needed to fully understand its biochemical and physiological effects and its potential applications in material science.
Synthesemethoden
The synthesis of Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate involves the reaction between 2-methylfuran-3-carboxylic acid and piperidine-4-carboxylic acid, followed by the addition of a sulfamoyl chloride reagent. The resulting product is then treated with methyl iodide to yield Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate. This method has been optimized to produce high yields of Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate with good purity, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-9-11(5-8-21-9)12(16)14-22(18,19)15-6-3-10(4-7-15)13(17)20-2/h5,8,10H,3-4,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONRMOHBVKPRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NS(=O)(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B7681336.png)
![2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide](/img/structure/B7681342.png)
![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7681369.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7681385.png)
![N-methyl-1-(3,4,6-trimethylthieno[2,3-b]pyridine-2-carbonyl)piperidine-2-carboxamide](/img/structure/B7681392.png)


![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B7681413.png)
![N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B7681428.png)

![1-(4-methoxyphenyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7681438.png)